Oléate de glycidyle-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

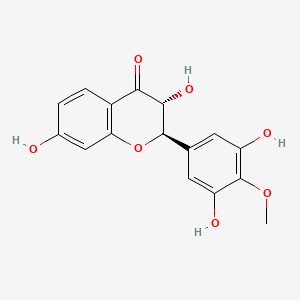

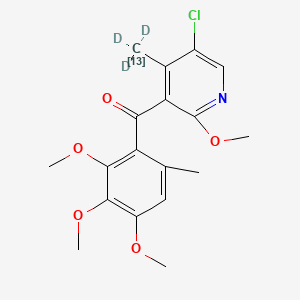

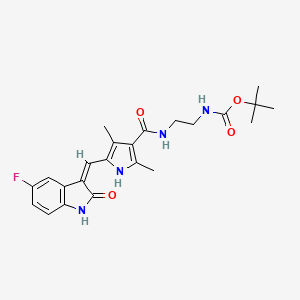

Glycidyl Oleate-d5 is a deuterium-labeled derivative of glycidyl oleate. It is a stable isotope-labeled compound with the molecular formula C21H33D5O3 and a molecular weight of 343.56. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and other analytical applications .

Applications De Recherche Scientifique

Glycidyl Oleate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and products, particularly in the field of polymer chemistry

Mécanisme D'action

Target of Action

Glycidyl Oleate-d5, also known as 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate , is a derivative of glycidol and a fatty acid It’s known that glycidyl esters, a group to which glycidyl oleate-d5 belongs, are suspected to be carcinogenic .

Mode of Action

Glycidyl esters, including glycidyl oleate-d5, are thought to be harmful when consumed at high levels . They are mainly formed during high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process .

Biochemical Pathways

Glycidyl esters are known to be metabolized by a lipase-catalyzed hydrolysis . This process could potentially affect various metabolic pathways, leading to the synthesis of hazardous metabolites .

Pharmacokinetics

It’s known that glycidyl esters are assumed to be 100% metabolized by a lipase-catalyzed hydrolysis . This suggests that Glycidyl Oleate-d5 could be rapidly metabolized and excreted from the body, potentially affecting its bioavailability.

Result of Action

Glycidyl esters, including glycidyl oleate-d5, are suspected to be carcinogenic . This suggests that exposure to Glycidyl Oleate-d5 could potentially lead to harmful cellular changes and contribute to the development of cancer.

Action Environment

The action of Glycidyl Oleate-d5 can be influenced by various environmental factors. For instance, glycidyl esters are mainly formed during high-temperature processing of fat-containing matrices . This suggests that the action, efficacy, and stability of Glycidyl Oleate-d5 could be significantly affected by temperature and other processing conditions.

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules in this context

Cellular Effects

Studies on oleic acid, a related compound, have shown that it can have protective effects against cardiovascular insulin resistance and in the early and late cellular atherosclerotic process

Molecular Mechanism

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain stability and degradation characteristics over time

Dosage Effects in Animal Models

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain effects at different dosages

Metabolic Pathways

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain enzymes or cofactors

Transport and Distribution

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may interact with certain transporters or binding proteins

Subcellular Localization

It is known that the compound is used in pharmaceutical analytical testing , suggesting that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycidyl Oleate-d5 can be synthesized through the reaction of oleic acid with glycidol under specific conditions. The process involves the esterification of oleic acid with glycidol in the presence of a catalyst, typically an acid or base, to form glycidyl oleate. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis .

Industrial Production Methods: Industrial production of glycidyl oleate-d5 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. The use of deuterated reagents is crucial for achieving the desired isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions: Glycidyl Oleate-d5 undergoes various chemical reactions, including:

Oxidation: The epoxide ring in glycidyl oleate-d5 can be oxidized to form diols or other oxidized products.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions

Major Products Formed:

Oxidation: Diols and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted glycidyl oleate derivatives

Comparaison Avec Des Composés Similaires

Glycidyl Oleate-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Glycidyl Oleate: The non-deuterated form of glycidyl oleate.

Glycidyl Stearate: Another glycidyl ester with a different fatty acid component.

Glycidyl Palmitate: A glycidyl ester with palmitic acid as the fatty acid component

The uniqueness of glycidyl oleate-d5 lies in its stable isotope labeling, which provides enhanced analytical capabilities for scientific research.

Propriétés

IUPAC Name |

oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYIWOYBERNXLX-LRHBODGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.